5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, an oxazole ring, and a dimethoxyphenyl group, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves multiple steps, including the formation of the triazole and oxazole rings, followed by the introduction of the dimethoxyphenyl group. Typical reaction conditions include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the triazole and oxazole rings, potentially altering their electronic properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe for studying enzyme interactions and protein binding due to its multiple functional groups.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of both triazole and oxazole rings, which provide unique electronic and steric properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H24N6O4 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C23H24N6O4/c1-13-6-5-7-15(10-13)23-26-17(14(2)33-23)12-29-21(24)20(27-28-29)22(30)25-16-8-9-18(31-3)19(11-16)32-4/h5-11H,12,24H2,1-4H3,(H,25,30) |
InChI Key |
GOCNQVFHXNCTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
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